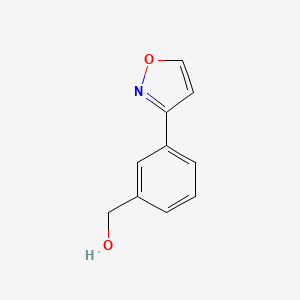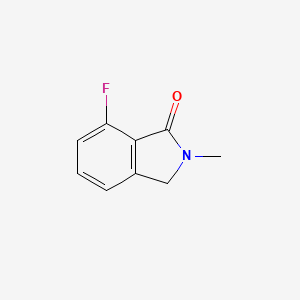
7-Fluoro-2-methylisoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-2-metilisoindolin-1-ona es un compuesto heterocíclico caracterizado por la presencia de un átomo de flúor y un grupo metilo unidos a un núcleo de isoindolinona. Las isoindolinonas son conocidas por sus diversas actividades biológicas y posibles aplicaciones terapéuticas, lo que las convierte en un tema de interés en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 7-Fluoro-2-metilisoindolin-1-ona suele implicar reacciones multicomponente. Un método común incluye la reacción del 2-formilbenzoato de metilo con aminas e isocianuros adecuados en condiciones ácidas . Este procedimiento en un solo paso es eficiente y proporciona acceso a andamios heterocíclicos complejos.
Métodos de producción industrial: La producción industrial de 7-Fluoro-2-metilisoindolin-1-ona puede implicar reacciones multicomponente similares pero a mayor escala. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción pueden aumentar el rendimiento y la pureza, haciendo que el proceso sea más adecuado para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones: 7-Fluoro-2-metilisoindolin-1-ona puede experimentar diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción pueden convertirlo en aminas u otras formas reducidas.
Sustitución: Las reacciones de sustitución de halógenos pueden introducir diferentes grupos funcionales en la posición del flúor.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Las reacciones de intercambio de halógenos pueden verse facilitadas por reactivos como el yoduro de sodio en acetona.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir N-óxidos, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
7-Fluoro-2-metilisoindolin-1-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y compuestos heterocíclicos.
Industria: La estructura única del compuesto lo hace valioso en el desarrollo de nuevos materiales y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 7-Fluoro-2-metilisoindolin-1-ona implica su interacción con dianas moleculares como la CDK7. El compuesto se une al sitio activo de la CDK7, inhibiendo su actividad y, por lo tanto, interfiriendo con la progresión del ciclo celular en las células cancerosas . Esta inhibición puede conducir al arresto del ciclo celular y a la apoptosis en las células cancerosas.
Compuestos similares:
Isoindolin-1-ona: Un compuesto parental con características estructurales similares pero que carece de los grupos flúor y metilo.
N-isoindolina-1,3-diona: Otro compuesto relacionado con diferentes patrones de sustitución y actividades biológicas.
Singularidad: 7-Fluoro-2-metilisoindolin-1-ona es única debido a la presencia tanto de un átomo de flúor como de un grupo metilo, lo que puede influir significativamente en su reactividad química y su actividad biológica. Estas sustituciones pueden mejorar su afinidad de unión a las dianas moleculares y mejorar sus propiedades farmacocinéticas.
Comparación Con Compuestos Similares
Isoindolin-1-one: A parent compound with similar structural features but lacking the fluorine and methyl groups.
N-isoindoline-1,3-dione: Another related compound with different substitution patterns and biological activities.
Uniqueness: 7-Fluoro-2-methylisoindolin-1-one is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Propiedades
Fórmula molecular |
C9H8FNO |
|---|---|
Peso molecular |
165.16 g/mol |
Nombre IUPAC |
7-fluoro-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C9H8FNO/c1-11-5-6-3-2-4-7(10)8(6)9(11)12/h2-4H,5H2,1H3 |
Clave InChI |
FJXMABYGBGPQIM-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2=C(C1=O)C(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





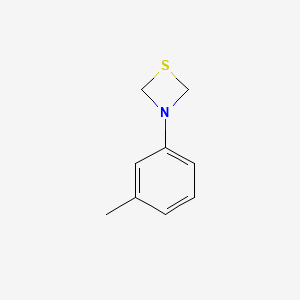

![4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11916574.png)
![(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine](/img/structure/B11916581.png)
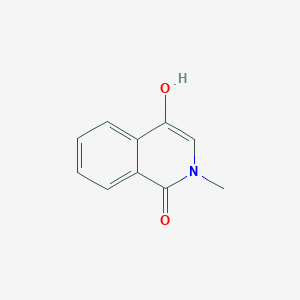

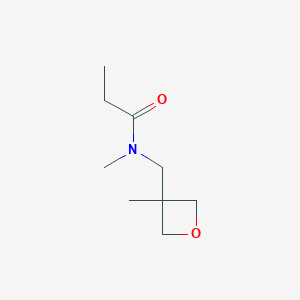
![3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916593.png)

